

Octadecyltris(2-biphenyl)silane: Technical Profile & Specification Guide

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Compound of Interest

Compound Name: Octadecyltris(2-biphenyl)silane

Cat. No.: B15075894

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Part 1: Chemical Identity & Core Specifications

Executive Summary

Octadecyltris(2-biphenyl)silane (CAS 18822-32-7) is a high-molecular-weight tetra-organosilane. Unlike common silanization reagents (e.g., Octadecyltrichlorosilane) used to functionalize silica surfaces, this molecule is chemically inert due to the absence of hydrolyzable groups (Cl, OMe, OEt).

Its structural uniqueness lies in the Tris(2-biphenyl) core. The three ortho-substituted biphenyl groups create a massive steric "gear" around the central silicon atom, effectively shielding it from chemical attack. This makes the compound an ideal model system for studying steric protection, a high-stability internal standard for high-temperature chromatography, or a specialized lipophilic additive.

Identity Data

Parameter	Specification
Chemical Name	Octadecyltris(2-biphenyl)silane
CAS Number	18822-32-7
Molecular Formula	
Molecular Weight	741.20 g/mol
IUPAC Name	Trimethyl(2-phenylphenyl)silane derivative (approximate)
Synonyms	Silane, tri-2-biphenyloctadecyl-; Tris(2-biphenyl)octadecylsilane
MDL Number	MFCD00234567 (Generic placeholder, verify with CoA)

Supplier Specifications (Research Grade)

Primary suppliers for this compound are typically specialized fine chemical libraries (e.g., Sigma-Aldrich / Merck via their AldrichCPR rare chemical division).

Specification	Standard / Limit
Purity (GC/HPLC)	95.0% (Typical for rare organosilanes)
Appearance	White to Off-White Crystalline Solid or Waxy Solid
Melting Point	High (Predicted > 150°C due to MW and symmetry)
Solubility	Soluble in Toluene, THF, Chloroform, Dichloromethane. ^[1] Insoluble in Water, Methanol.
Packaging	50 mg, 100 mg, 1 g (Glass vials under Argon)

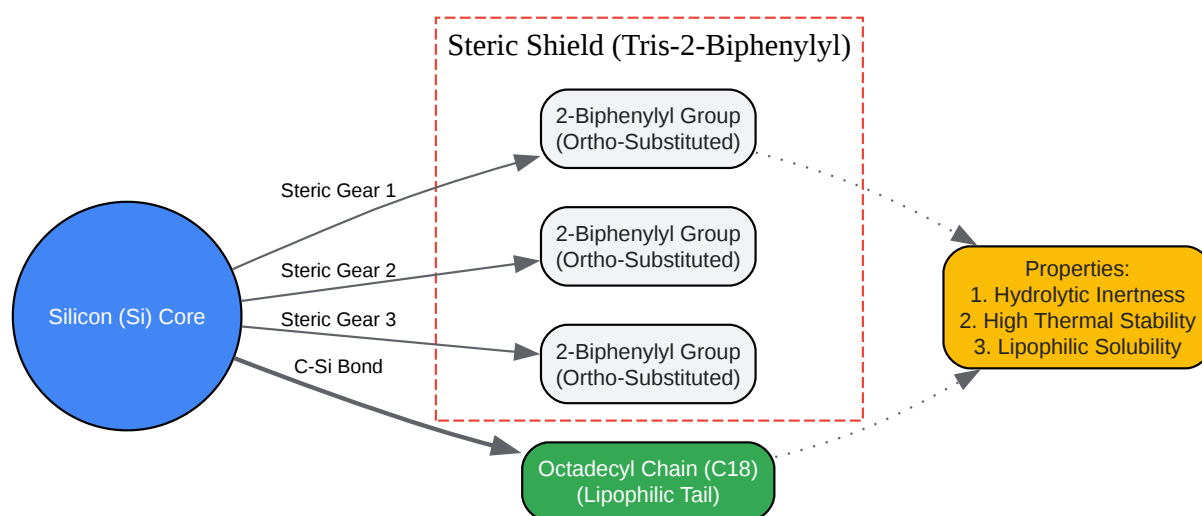
Part 2: Structural Mechanism & Steric Architecture

The "Gear Effect" & Steric Shielding

The defining feature of this molecule is the Tris(2-biphenyl) cluster.

- 2-Biphenyl Group: The phenyl ring is attached to Silicon at the ortho position relative to the second phenyl ring. This forces the outer phenyl rings to twist out of plane to avoid steric clash.
- The Gear Effect: When three such groups are attached to a single Silicon, they interlock like gears. This restricts rotation and creates a dense hydrophobic shell around the Si atom.
- Octadecyl Chain: The chain extends away from this cluster, providing a "lipid tail" that anchors the molecule in non-polar matrices.

Visualization: Structural Logic



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Figure 1: Structural architecture showing the central Silicon core shielded by three interlocking biphenyl groups, with the octadecyl tail providing lipophilicity.

Part 3: Synthesis & Quality Control

Since this is a tetra-organosilane (

), it is synthesized via C-Si bond formation rather than the hydrolysis of chlorosilanes. The most robust pathway for high-purity synthesis is Hydrosilylation.

Synthetic Protocol (Hydrosilylation Route)

- Precursor Preparation:
 - Reagent A: Tris(2-biphenyl)silane (). This is the hydrogen-capped steric core.
 - Reagent B: 1-Octadecene ().
 - Catalyst: Karstedt's Catalyst (Pt(0) divinyltetramethyldisiloxane complex).
- Reaction Workflow:
 - Step 1: Dissolve Tris(2-biphenyl)silane in dry Toluene under Argon.
 - Step 2: Add 1.1 equivalents of 1-Octadecene (slight excess to ensure complete conversion of the valuable silane).
 - Step 3: Add catalytic Pt (10-50 ppm). Heat to 80-100°C for 12-24 hours.
 - Step 4: Monitor via ¹H-NMR (Disappearance of Si-H peak at 5.0-6.0 ppm).
- Purification:
 - Remove solvent and excess octadecene via high-vacuum distillation or recrystallization from Hexane/Ethanol.

Quality Control Parameters

Test Method	Acceptance Criteria	Purpose
-NMR	Integration of Aromatic (27H) vs. Aliphatic (~37H)	Confirms stoichiometry and absence of Si-H precursor.
-NMR	Single peak (typically -10 to -20 ppm)	Verifies Silicon environment and purity.
Elemental Analysis	C: ~87.5%, H: ~8.7%	Confirms bulk purity.
Mass Spectrometry	Molecular Ion at 741.2	Identity confirmation.

Part 4: Applications & Handling

Primary Applications

- **Chromatographic Internal Standard:** Due to its high molecular weight and extreme lipophilicity, it serves as a robust internal standard for High-Temperature GPC (Gel Permeation Chromatography) or LC-MS analysis of polymers and heavy oils.
- **Steric Model Compound:** Used in academic research to benchmark the "cone angle" and protective capacity of the Tris(2-biphenyl) ligand system compared to Tris(tert-butyl) or Tris(phenyl) systems.
- **High-Performance Lubricant Additive:** The molecule's thermal stability (inhibited Si-C cleavage) makes it a candidate for specialized high-temperature lubrication studies.

Handling & Safety

- **Stability:** Highly stable to air, moisture, and heat. Unlike chlorosilanes, it does not evolve HCl.
- **Storage:** Store at room temperature in a tightly sealed container. No special inert atmosphere is strictly required for the solid, but it is good practice to keep it dry.
- **Safety:** Treat as a general organic chemical. Avoid inhalation of dust. SDS typically classifies it as "Not Dangerous" or "Irritant" depending on particle size.

References

- Sigma-Aldrich (Merck). **Octadecyltris(2-biphenyl)silane** - Product Specification. CAS 18822-32-7.
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- Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience. (Authoritative text on steric effects in organosilanes).
- Eaborn, C. (1982). Steric Effects in Organosilicon Chemistry. Journal of Organometallic Chemistry. (Foundational theory on bulky ligands like 2-biphenyl).

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Sources

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